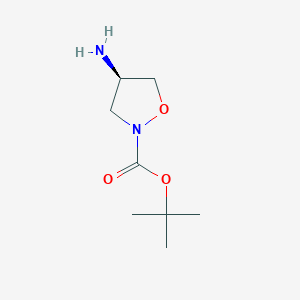![molecular formula C13H18ClN3O4S B2786004 N-(4-{[(butylamino)carbonylamino]sulfonyl}phenyl)-2-chloroacetamide CAS No. 637748-00-6](/img/structure/B2786004.png)
N-(4-{[(butylamino)carbonylamino]sulfonyl}phenyl)-2-chloroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-{[(butylamino)carbonylamino]sulfonyl}phenyl)-2-chloroacetamide” is a chemical compound with the linear formula C27H26ClN5O5S2. It has a molecular weight of 600.12 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a linear formula of C27H26ClN5O5S2 and a molecular weight of 600.12 .Mechanism of Action
Target of Action
Similar compounds with sulfamoyl groups have been known to exhibit antibacterial activity .
Mode of Action
Sulfonamides, a class of compounds to which this molecule belongs, generally act as inhibitors of bacterial synthesis of folic acid, which is crucial for bacterial growth and reproduction .
Biochemical Pathways
Sulfonamides typically interfere with the enzymatic conversion of para-aminobenzoic acid (paba) to folic acid in bacteria, thereby inhibiting bacterial growth .
Pharmacokinetics
It’s worth noting that the introduction of deuterium into drug molecules, as in the case of the related compound 4-(n-(butylcarbamoyl)sulfamoyl)benzoic acid-d6, can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Action Environment
Factors such as ph, temperature, and presence of other substances can potentially affect the action of similar compounds .
Advantages and Limitations for Lab Experiments
Boc-ONCl has several advantages for use in lab experiments. It is a well-established reagent that has been optimized for high yield and purity. Boc-ONCl is also highly selective, allowing for the selective protection of lysine and arginine residues. However, Boc-ONCl has some limitations, including the potential for side reactions and the requirement for specialized handling and storage.
Future Directions
There are several future directions for the use of Boc-ONCl in scientific research. One area of interest is the development of new synthetic methods that use Boc-ONCl as a key reagent. Additionally, Boc-ONCl may be used in the synthesis of new materials with unique properties. Finally, the use of Boc-ONCl in the synthesis of peptides and proteins may lead to the development of new pharmaceuticals with improved biological activity and pharmacokinetics.
Conclusion:
In conclusion, Boc-ONCl is a well-established reagent that has significant applications in scientific research. It is commonly used in the synthesis of peptides and proteins, as well as in the synthesis of various pharmaceuticals and materials. Boc-ONCl works by selectively protecting the amino group of lysine and arginine residues, and has several advantages and limitations for use in lab experiments. There are several future directions for the use of Boc-ONCl in scientific research, including the development of new synthetic methods and the synthesis of new materials and pharmaceuticals.
Synthesis Methods
Boc-ONCl can be synthesized through the reaction of N-hydroxysuccinimide (NHS) with 4-aminobenzenesulfonyl chloride (ABSC) in the presence of butylamine and triethylamine. The resulting product is then reacted with 2-chloroacetyl chloride to give Boc-ONCl. The synthesis method of Boc-ONCl is well-established and has been optimized for high yield and purity.
Scientific Research Applications
Boc-ONCl has been widely used as a reagent in organic synthesis. It is commonly used in the synthesis of peptides and proteins, as it can selectively protect the amino group of lysine and arginine residues. Boc-ONCl is also used in the synthesis of various pharmaceuticals, including anti-cancer and anti-viral drugs. Additionally, Boc-ONCl has been used in the synthesis of various materials, including polymers and dendrimers.
Safety and Hazards
properties
IUPAC Name |
N-[4-(butylcarbamoylsulfamoyl)phenyl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O4S/c1-2-3-8-15-13(19)17-22(20,21)11-6-4-10(5-7-11)16-12(18)9-14/h4-7H,2-3,8-9H2,1H3,(H,16,18)(H2,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWRGECYXKDSCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1H-indol-3-yl)ethyl]-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2785924.png)
![(4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2785925.png)

![4-[(diethylamino)sulfonyl]-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide](/img/structure/B2785929.png)

![N-(3,4-dimethoxyphenethyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2785931.png)

![8-(4-ethylpiperazin-1-yl)-7-{3-[8-(4-ethylpiperazin-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]propyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2785935.png)
![6-Isopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2785936.png)


![5-((4-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2785940.png)

![3-phenethyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2785944.png)